Superior Isoform Selectivity
Dilmapimod is a specific inhibitor of p38 MAPKα, demonstrating >5,000-fold selectivity over the p38γ and p38δ isoforms, and approximately 15-fold selectivity over the closest related isoform, p38β-2 . This is a significant departure from Doramapimod (BIRB 796), a pan-p38 inhibitor which inhibits p38α, β, γ, and δ with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM, respectively . The tool compound SB203580, while potent against p38α (IC50 ~50 nM), also shows inhibitory activity against other kinases like PKB .
| Evidence Dimension | Isoform Selectivity (Fold-selectivity) |
|---|---|
| Target Compound Data | >5,000-fold selectivity for p38α over p38γ and p38δ; ~15-fold over p38β-2 |
| Comparator Or Baseline | BIRB 796: Inhibits p38α, β, γ, δ (IC50: 38, 65, 200, 520 nM). SB203580: Inhibits p38α (IC50 ~50 nM) and PKB. |
| Quantified Difference | Dilmapimod has >25-fold greater selectivity for p38α over p38γ/δ compared to BIRB 796. |
| Conditions | Biochemical kinase inhibition assays as reported in product datasheets. |
Why This Matters
High isoform selectivity is critical for deconvoluting the specific biological functions of p38α versus p38β/γ/δ in complex disease models, reducing off-target effects and improving the interpretability of experimental results.
